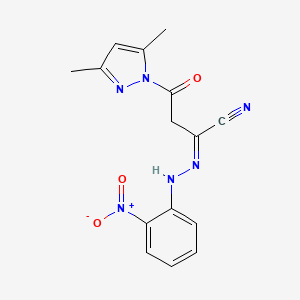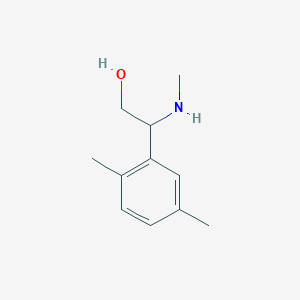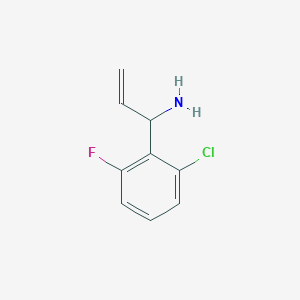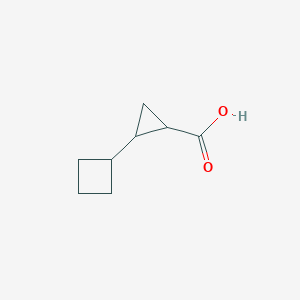
2-Cyclobutylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring fused to a cyclobutyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclobutylcyclopropane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cyclobutylcyclopropane: This method involves the oxidation of cyclobutylcyclopropane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Grignard Reagent Method: The reaction of cyclobutylmagnesium bromide with carbon dioxide (CO₂) followed by acidification yields this compound.
Hydrolysis of Nitriles: Cyclobutylcyclopropane nitrile can be hydrolyzed in the presence of acidic or basic catalysts to produce the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobutylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Diketones
Reduction: Alcohols
Substitution: Acid chlorides
Wissenschaftliche Forschungsanwendungen
2-Cyclobutylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of polymers and nanomaterials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Cyclobutylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function . Additionally, the cyclopropane and cyclobutyl rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropanecarboxylic acid
- Cyclobutanecarboxylic acid
- 2-Cyclopropylpropanoic acid
Uniqueness
2-Cyclobutylcyclopropane-1-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-cyclobutylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-6(7)5-2-1-3-5/h5-7H,1-4H2,(H,9,10) |
InChI-Schlüssel |
OAPKUMLJROYWHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate](/img/structure/B13058408.png)
![1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B13058415.png)
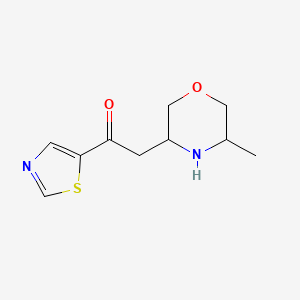
![5-Amino-1-[(propan-2-yloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13058426.png)
![(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13058433.png)
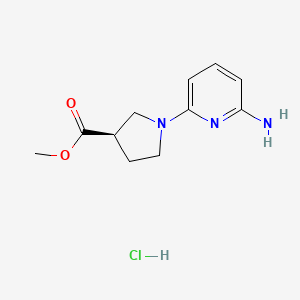
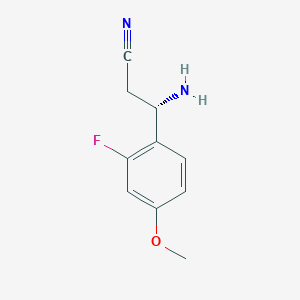
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate](/img/structure/B13058466.png)
![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13058471.png)

